molecular formula C25H28N2O4 B11323043 N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11323043
M. Wt: 420.5 g/mol
InChI Key: DRYGTLQLRZKEHM-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a morpholine ring, a chromene core, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the morpholine ring and the carboxamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide has numerous scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or tool for studying biological processes.

    Medicine: Explored for its therapeutic potential, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various proteins, enzymes, and receptors, modulating their activity and leading to specific biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-2-oxo-2H-chromene-3-carboxamide stands out due to its chromene core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[2-morpholin-4-yl-2-(4-propan-2-ylphenyl)ethyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C25H28N2O4/c1-17(2)18-7-9-19(10-8-18)22(27-11-13-30-14-12-27)16-26-24(28)21-15-20-5-3-4-6-23(20)31-25(21)29/h3-10,15,17,22H,11-14,16H2,1-2H3,(H,26,28)

InChI Key

DRYGTLQLRZKEHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4

Origin of Product

United States

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